molecular formula C8H11N3O B1645748 2-[(4-Aminophenyl)amino]-acetamide

2-[(4-Aminophenyl)amino]-acetamide

Cat. No.: B1645748
M. Wt: 165.19 g/mol
InChI Key: SUVDKDKSNYZGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Aminophenyl)amino]-acetamide is a specialized research compound serving as a valuable building block in medicinal and organic chemistry. Its molecular structure, featuring both acetamide and phenylenediamine motifs, is analogous to other amino-substituted acetamides that are established intermediates in the synthesis of heterocyclic compounds and complex organic molecules with diverse biological activities . Researchers utilize this and related scaffolds to develop and study new pharmacologically active substances. Acetamide derivatives have demonstrated significant potential in various research areas, including investigations into antioxidant activity, as some similar compounds have been shown to effectively scavenge ABTS radicals in vitro . Furthermore, certain acetamide-based structures have been reported in studies examining the inhibition of reactive oxygen species (ROS) and nitric oxide (NO) production in stimulated macrophage cell lines, suggesting a potential research value for this compound in immunomodulation and inflammation models . The compound's structure makes it a candidate for use in computational chemistry studies, such as Density Functional Theory (DFT) calculations, to model its electronic properties, including HOMO and LUMO energies, and to understand its intermolecular interaction capabilities . It is also a promising precursor in the synthesis of dyes and coordination complexes, where its aromatic amine group can facilitate further chemical modifications . This product is intended for research purposes in a controlled laboratory environment and is not for human or veterinary use.

Properties

Molecular Formula

C8H11N3O

Molecular Weight

165.19 g/mol

IUPAC Name

2-(4-aminoanilino)acetamide

InChI

InChI=1S/C8H11N3O/c9-6-1-3-7(4-2-6)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12)

InChI Key

SUVDKDKSNYZGFY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N)NCC(=O)N

Canonical SMILES

C1=CC(=CC=C1N)NCC(=O)N

sequence

G

Origin of Product

United States

Comparison with Similar Compounds

Thiadiazole-Thioacetamide Derivatives (Anticancer Activity)

Compounds :

  • 3: N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide
  • 8: N-(6-Nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide

Key Features :

  • Thiadiazole and thioether linkages enhance π-π stacking and hydrogen bonding with Akt kinase.
  • Activity : Compounds 3 and 8 showed 92.36% and 86.52% Akt inhibition, respectively, inducing apoptosis in glioma cells .

Comparison :

  • Structural Difference: The absence of a thiadiazole-thio group in 2-[(4-Aminophenyl)amino]-acetamide may reduce Akt affinity.
  • Functional Insight: The 4-aminophenyl group in the target compound could compensate by forming salt bridges or H-bonds, but this requires empirical validation.

AChE Inhibitors (Neuroprotective Potential)

Compounds :

  • 5: 2-Indol-1-yl-N-[2-(8-quinolyloxy)ethyl]acetamide
  • 8: N-((1S,2S)-1-(4-Aminophenyl)-1,3-dihydroxypropan-2-yl)-2-(4-methoxyphenyl)acetamide

Key Features :

  • Bulky aromatic substituents (indole, quinoline) enhance AChE binding via hydrophobic interactions.
  • Activity : These compounds were identified as hits in docking-based screening for AChE inhibition .

Comparison :

  • Structural Advantage: The 4-aminophenyl group in the target compound may improve water solubility compared to hydrophobic indole/quinoline moieties.
  • Limitation : Lack of a tertiary alcohol or methoxy group (as in compound 8) might reduce potency.

Benzimidazole-Acetamide Hybrids (Anthelmintic Activity)

Compounds :

  • 3c : N-Ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl]acetamide
  • 3q : 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenylacetamide

Key Features :

  • Benzimidazole cores enable DNA intercalation or tubulin binding.
  • Activity : Derivatives 3c and 3q showed superior paralysis and lethality against Pheretima posthuma compared to albendazole .

Comparison :

  • Structural Divergence : The target compound lacks a benzimidazole ring, likely limiting anthelmintic efficacy.
  • Shared Trait : The acetamide linker in both classes may facilitate similar pharmacokinetic profiles.

Chloroacetamide Derivatives (Antimicrobial Activity)

Compounds :

  • SP4–SP7, SP12 : N-(Substituted phenyl)-2-chloroacetamides with halogens (Cl, Br) or nitro groups.

Key Features :

  • Electron-withdrawing groups (e.g., –NO₂, –Cl) enhance membrane penetration and microbial lethality.
  • Activity : MICs as low as 13–27 µM against S. aureus and E. coli .

Comparison :

  • Hydrophobicity : Lower logP values (due to –NH₂) may limit cell entry but improve solubility.

17β-HSD2 Inhibitors (Enzyme Modulation)

Compounds :

  • 13 : 2-(3-Chloro-4-hydroxyphenyl)-N-phenethylacetamide
  • 15 : N-Butyl-2-(3-chloro-4-hydroxyphenyl)acetamide

Key Features :

  • Hydrophobic chains (e.g., phenethyl, butyl) enhance binding to 17β-HSD2’s hydrophobic pocket.
  • Activity : IC₅₀ values in the low micromolar range .

Comparison :

  • Hydrophobic vs. Polar: The target compound’s 4-aminophenyl group is less hydrophobic, likely reducing 17β-HSD2 affinity.
  • SAR Insight : Introducing a secondary aromatic ring (as in compound 13) could improve activity.

Preparation Methods

Synthetic Routes and Methodologies

Nitro Precursor Reduction Pathway

A widely adopted route involves reducing a nitro intermediate to the target amine. For example:

  • Synthesis of 2-[(4-Nitrophenyl)amino]acetamide :
    • React 4-nitroaniline with bromoacetamide in the presence of a base (e.g., triethylamine) in N,N-dimethylformamide (DMF) at 30°C.
    • Yield : 75–80% after extraction with ethyl acetate and vacuum concentration.
  • Catalytic Hydrogenation :
    • Suspend the nitro intermediate in methanol with ammonium formate (5:1 molar ratio) and 10% palladium carbon (15% w/w).
    • Heat at 65°C for 5 hours under reflux.
    • Yield : 85–90% after filtration and solvent removal.

Advantages :

  • Avoids gaseous hydrogen, enhancing safety.
  • High selectivity with minimal over-reduction byproducts.

Direct Amide Coupling Strategies

Alternative methods prioritize amide bond formation between 4-aminophenylamine and acetic acid derivatives:

HOBT/EDC-Mediated Coupling
  • Reagents : Hydroxybenzotriazole (HOBT), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
  • Procedure :
    • Combine 4-aminophenylamine with activated acetic acid (e.g., acetyl chloride) in DMF.
    • Add HOBT (1.2 equiv) and EDC (1.5 equiv) at 30°C for 6 hours.
  • Yield : 78–82% after aqueous workup.
Schotten-Baumann Reaction
  • React 4-aminophenylamine with acetyl chloride in a biphasic system (water/dichloromethane) under alkaline conditions.
  • Limitations : Lower yields (60–65%) due to hydrolysis side reactions.

Reductive Amination Approaches

Palladium-catalyzed amination offers a one-pot route:

  • Substrates : 4-iodoaniline and acetamide.
  • Conditions :
    • 10% Pd/C, ammonium formate (3 equiv), methanol, 70°C.
    • Monitor via TLC until 4-iodoaniline consumption.
  • Yield : 70–75%.

Comparative Analysis of Methodologies

Method Conditions Yield Catalyst Safety Considerations
Nitro Reduction 65°C, NH₄HCO₂, Pd/C 85–90% 10% Pd/C Avoids H₂ gas
HOBT/EDC Coupling 30°C, DMF, 6 hours 78–82% None Moisture-sensitive reagents
Reductive Amination 70°C, Pd/C, NH₄HCO₂ 70–75% 10% Pd/C Requires iodide handling

Key Observations :

  • Catalytic hydrogenation () outperforms other methods in yield and scalability.
  • Direct coupling suffers from solvent toxicity (DMF) and lower atom economy.

Industrial-Scale Adaptations

Solvent Optimization

  • Replace DMF with ethanol in coupling reactions to reduce toxicity.
  • Result : Comparable yields (75–78%) with easier recycling.

Continuous Flow Hydrogenation

  • Implement fixed-bed reactors with Pd/C catalysts for nitro reductions.
  • Benefits :
    • 20% higher throughput vs. batch processes.
    • Reduced catalyst leaching.

Challenges and Mitigation Strategies

Regioselectivity in Amidation

  • Issue : Competing N- vs. O-acetylation in Schotten-Baumann reactions.
  • Solution : Use bulky bases (e.g., diisopropylethylamine) to favor N-acetylation.

Catalyst Deactivation

  • Cause : Pd/C poisoning by sulfur impurities.
  • Mitigation : Pre-treat substrates with activated carbon.

Q & A

Q. What are the ethical and regulatory considerations for in vitro studies?

  • Compounds must be labeled "For Research Use Only" and not administered to humans/animals. Compliance with REACH and OSHA guidelines ensures safe disposal. Documentation of purity (>95% via HPLC) and endotoxin levels (<0.1 EU/mg) is critical for cell-based assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.